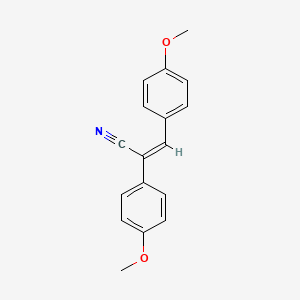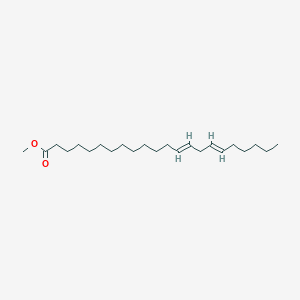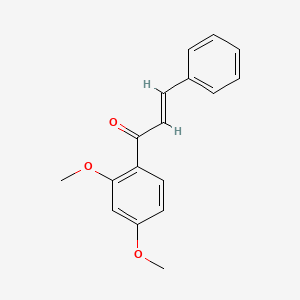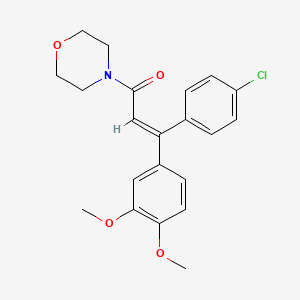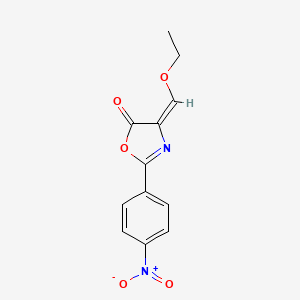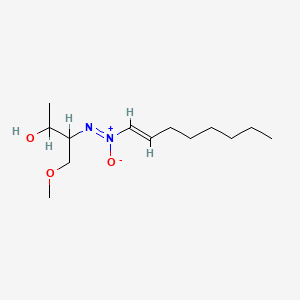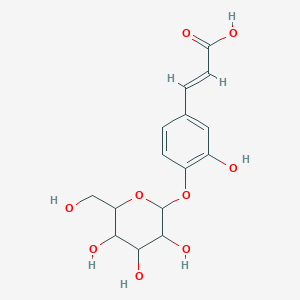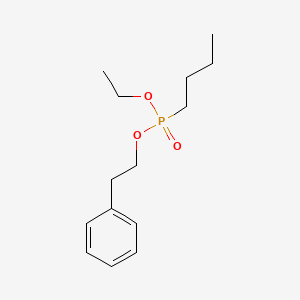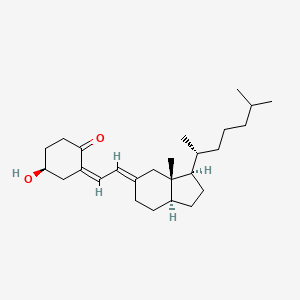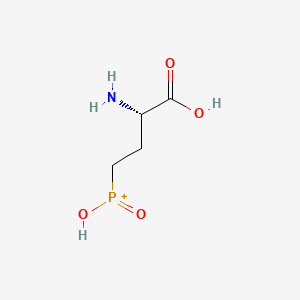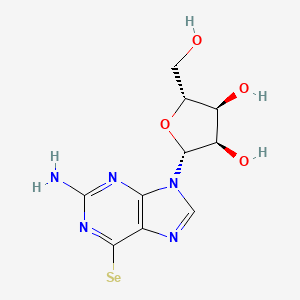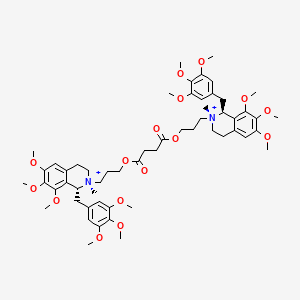
Meso-doxacurium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meso-doxacurium is the (1R,1'S,2S,2'R) isomer of 2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl)]bis[6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium]. It is the meso-isomer which has a trans configuration at the 1 and 2 positions of the tetrahydroisoquinolinium rings. It is a quaternary ammonium ion, a diester and a succinate ester.
Applications De Recherche Scientifique
Atmospheric Modeling and Environmental Predictions
The Meso-NH model, as discussed in Lac et al. (2018), is an atmospheric non-hydrostatic research model applied across a range of resolutions, from synoptic to turbulent scales. It is designed for studies of physics and chemistry, with applications in predicting environmental phenomena like hydrology, wildland fires, and volcanic eruptions, which may indirectly relate to the understanding of chemicals like Meso-doxacurium in atmospheric contexts (Lac et al., 2018).
Advancements in Nanomaterials and Energy Storage
Zhang et al. (2017) describe the synthesis of Mesoporous cobalt hexacyanoferrate nanocubes (meso–CoHCF), highlighting their potential in energy storage applications. This research contributes to the broader understanding of mesoporous materials, which could be relevant for the future development of Meso-doxacurium related technologies (Zhang et al., 2017).
Catalysis and Electrochemical Reactions
The study by Xiao et al. (2015) introduces meso-/macroporous nitrogen-doped carbon architectures with iron carbide, which show promising catalytic performance for oxygen reduction reactions. Such advancements in catalysis and electrochemical processes could provide insights into the chemical interactions and potential applications of Meso-doxacurium (Xiao et al., 2015).
Development of New Chemical Structures
Koide et al. (2010) explored the creation of a meso,meso-diketohexaphyrin, a stable non-Kekulé singlet biradicaloid. This research into novel chemical structures may offer a foundational understanding that can be applied to the study and application of Meso-doxacurium (Koide et al., 2010).
Flow Chemistry in Research Labs
Nakayama et al. (2013) discuss the use of meso-scale flow chemistry in laboratories, specifically focusing on a diastereoselective fluorination process. The methodologies and technologies developed here could be relevant for the synthesis and study of Meso-doxacurium (Nakayama et al., 2013).
Paper-based Chemosensors and Analytical Applications
The work by Zhang et al. (2018) on the development of a paper-based chemosensor using mesoporous carbon and palladium nanoparticles for H2O2 detection is indicative of the potential for analytical applications in chemistry, which could be extended to the study of substances like Meso-doxacurium (Zhang et al., 2018).
Propriétés
Numéro CAS |
133814-18-3 |
|---|---|
Nom du produit |
Meso-doxacurium |
Formule moléculaire |
C56H78N2O16+2 |
Poids moléculaire |
1035.2 g/mol |
Nom IUPAC |
1-O-[3-[(1S,2R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R,2S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate |
InChI |
InChI=1S/C56H78N2O16/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6/h29-34,39-40H,15-28H2,1-14H3/q+2/t39-,40+,57-,58+ |
Clé InChI |
GBLRQXKSCRCLBZ-IYQFLEDGSA-N |
SMILES isomérique |
C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |
SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



